molecular formula C18H17NO4 B12544060 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- CAS No. 667422-89-1

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-

Cat. No.: B12544060
CAS No.: 667422-89-1
M. Wt: 311.3 g/mol
InChI Key: WBPWXMLEJPNYPW-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the carboxylic acid and phenoxy groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development .

Biological Activity

1H-Indole-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy] , is notable for its potential therapeutic applications, particularly in the context of HIV inhibition and anticancer activity. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • IUPAC Name : 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-1H-indole-2-carboxylic acid

The presence of the indole core and phenoxy group is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. A derivative closely related to our compound exhibited a significant inhibitory effect on the strand transfer activity of integrase, with an IC₅₀ value of 0.13 μM . This suggests that structural modifications at the C3 position enhance binding affinity and inhibitory potency against HIV integrase .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

CompoundIC₅₀ (μM)Structural Modifications
Parent Compound6.85None
Modified Compound0.13Long-chain substituent at C3

2. Anticancer Activity

Indole derivatives have also been identified as potent apoptosis inducers in cancer cells. For instance, a related compound was shown to arrest T47D breast cancer cells in the G₂/M phase and induce apoptosis with an EC₅₀ value of 0.1 μM . The mechanism involves inhibition of tubulin polymerization, a critical process for cell division .

Table 2: Apoptotic Activity of Indole Derivatives in Cancer Cell Lines

CompoundEC₅₀ (μM)Cancer Cell Line
Compound A0.1T47D
Compound B0.9T47D

Structure-Activity Relationship (SAR)

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on their structural features. Modifications at various positions on the indole ring significantly impact their efficacy:

  • C3 Position : Introduction of hydrophobic groups enhances integrase inhibition.
  • C6 Position : Halogenated substituents improve binding interactions with viral DNA, increasing antiviral potency .

Case Studies

Several case studies elucidate the potential applications of indole derivatives:

  • Integrase Inhibition Study : A recent study synthesized multiple indole derivatives and evaluated their inhibitory effects against HIV integrase, demonstrating that structural modifications at C3 and C6 positions led to improved activity.
  • Anticancer Efficacy : Another research focused on a series of indole-2-carboxylic acid benzylidene-hydrazides, revealing that specific substitutions could enhance apoptotic effects in breast cancer cells significantly .

Properties

CAS No.

667422-89-1

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-(4-hydroxy-3-propan-2-ylphenoxy)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H17NO4/c1-10(2)14-9-13(4-6-17(14)20)23-12-3-5-15-11(7-12)8-16(19-15)18(21)22/h3-10,19-20H,1-2H3,(H,21,22)

InChI Key

WBPWXMLEJPNYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O)O

Origin of Product

United States

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